Dihydroartemisinin-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

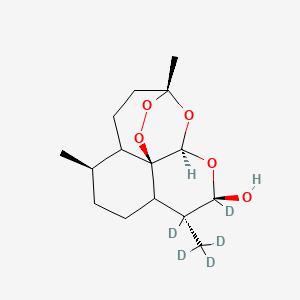

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H24O5 |

|---|---|

Molecular Weight |

289.38 g/mol |

IUPAC Name |

(1R,5R,9R,10R,12R,13R)-9,10-dideuterio-1,5-dimethyl-9-(trideuteriomethyl)-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol |

InChI |

InChI=1S/C15H24O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-13,16H,4-7H2,1-3H3/t8-,9-,10?,11?,12-,13-,14-,15-/m1/s1/i2D3,9D,12D |

InChI Key |

BJDCWCLMFKKGEE-RTBXQTNZSA-N |

Isomeric SMILES |

[2H][C@]1(C2CC[C@H](C3[C@]24[C@H](O[C@@]1([2H])O)O[C@@](CC3)(OO4)C)C)C([2H])([2H])[2H] |

Canonical SMILES |

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Dihydroartemisinin-d5: A Technical Guide for Researchers

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroartemisinin-d5 (DHA-d5) is the deuterated form of Dihydroartemisinin (DHA), a potent anti-malarial agent and the principal active metabolite of all artemisinin compounds.[1][2] As a stable isotope-labeled internal standard, DHA-d5 is an indispensable tool in pharmacokinetic and metabolic studies, enabling precise quantification of DHA in biological matrices.[1][2] Beyond its role in malaria treatment, DHA has garnered significant attention for its potential therapeutic applications in oncology and inflammatory diseases, owing to its complex mechanism of action that includes the induction of oxidative stress and modulation of key cellular signaling pathways.[3][4] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its use, and an exploration of its impact on critical signaling pathways.

Chemical and Physical Properties

This compound is a semi-synthetic derivative of artemisinin.[5] The incorporation of five deuterium atoms enhances its utility in mass spectrometry-based analytical methods by providing a distinct mass shift from the unlabeled analyte.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₉D₅O₅ | [2] |

| Molecular Weight | 289.38 g/mol | [1][2][6] |

| IUPAC Name | (1R,5R,9R,10R,12R,13R)-9,10-dideuterio-1,5-dimethyl-9-(trideuteriomethyl)-11,14,15,16-tetraoxatetracyclo[10.3.1.0⁴,¹³.0⁸,¹³]hexadecan-10-ol | [6] |

| Appearance | White to off-white solid | [7] |

| Purity (for non-deuterated) | ≥98% (mixture of α and β isomers) | [8] |

| Solubility | Soluble in chloroform and acetone; slightly soluble in methanol or ethanol; almost insoluble in water. | [5] |

| Storage | Store at -20°C for long-term stability. | [7] |

Experimental Protocols

Quantification of Dihydroartemisinin in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol is a synthesis of established methods for the analysis of Dihydroartemisinin in biological samples.[9][10][11]

1. Sample Preparation (Solid-Phase Extraction)

-

To 100 µL of human plasma on ice, add 150 µL of an internal standard solution (e.g., 100 ng/mL this compound in a 50:50 plasma-water solution containing an anticoagulant like sodium fluoride/potassium oxalate).[9]

-

Activate and condition a micro-elution solid-phase extraction (SPE) plate by adding 750 µL of acetonitrile, followed by 750 µL of methanol, and finally 200 µL of water to each well.[9]

-

Pipette the 250 µL plasma/internal standard mixture into the activated wells and draw the sample through using a low-pressure vacuum.[9]

-

Wash the wells with 300 µL of water and draw it through with a medium-pressure vacuum.[9]

-

Elute the analyte and internal standard with two 25 µL aliquots of an acetonitrile-methyl acetate (9:1) solution under a mild vacuum.[9]

-

Inject 10 µL of the combined eluent into the LC-MS/MS system.

2. Liquid Chromatography

-

Column: Acquity UPLC™ BEH C18 column (50 × 2.1 mm, 1.7 µm) or equivalent.[9]

-

Mobile Phase: A mixture of acetonitrile and 10 mM ammonium acetate buffer at pH 3.5 (50:50, v/v).[9]

-

Flow Rate: 0.3 mL/minute in isocratic mode.[9]

-

Column Temperature: Maintained at a constant temperature, e.g., 40°C.

3. Mass Spectrometry

-

System: Triple quadrupole mass spectrometer.[9]

-

Ionization Mode: Positive electrospray ionization (ESI+).[9]

-

Monitored Transitions:

-

Dihydroartemisinin (Analyte): Monitor the appropriate precursor to product ion transition (e.g., m/z 302 [M+NH₄]⁺ as a precursor).[10]

-

This compound (Internal Standard): Monitor the corresponding shifted precursor to product ion transition.

-

-

Gas Settings: Optimize nitrogen and argon gas flows as per instrument requirements.[9]

4. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of Dihydroartemisinin to this compound against the concentration of the calibration standards.

-

The concentration of Dihydroartemisinin in the plasma samples can then be determined from this curve.

Signaling Pathways Modulated by Dihydroartemisinin

Dihydroartemisinin exerts its biological effects by influencing a multitude of intracellular signaling pathways. Its ability to induce apoptosis and inhibit inflammation is largely attributed to its modulation of the NF-κB and PI3K/AKT/mTOR pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Dihydroartemisinin has been shown to suppress NF-κB activation.[4] One of the proposed mechanisms involves the inhibition of IκBα phosphorylation, which prevents the release and nuclear translocation of the active p65 subunit of NF-κB.[3] This, in turn, downregulates the expression of NF-κB target genes, including those encoding pro-inflammatory cytokines and anti-apoptotic proteins. Some studies suggest that DHA can also decrease the levels of Toll-like receptor 4 (TLR4), an upstream activator of the NF-κB pathway.[12] Furthermore, there is evidence that DHA can inhibit the cGAS/STING/NF-κB signaling pathway.[13]

PI3K/AKT/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling cascade that governs cell growth, proliferation, and survival.[14][15] Dihydroartemisinin has been demonstrated to inhibit this pathway, contributing to its anti-cancer effects.[14][16] Studies have shown that DHA can reduce the phosphorylation of key components of this pathway, including AKT, mTOR, and their downstream effectors such as p70S6K and 4E-BP1.[16] Interestingly, some research indicates that DHA's inhibition of mTORC1 is not through direct binding but rather by activating AMP-activated protein kinase (AMPK), a negative regulator of mTORC1.[17][18]

Conclusion

This compound is a vital tool for the accurate quantification of Dihydroartemisinin in research and clinical settings. Its utility as an internal standard in mass spectrometry-based assays is well-established. Furthermore, the growing body of evidence on the diverse biological activities of Dihydroartemisinin, particularly its ability to modulate key signaling pathways such as NF-κB and PI3K/AKT/mTOR, highlights its potential as a therapeutic agent beyond its traditional use as an antimalarial. This guide provides a foundational resource for scientists and researchers working with this compound, offering insights into its properties, analytical applications, and mechanisms of action.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Dihydroartemisinin induces autophagy by suppressing NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dihydroartemisinin - Wikipedia [en.wikipedia.org]

- 6. This compound | Benchchem [benchchem.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. labsolu.ca [labsolu.ca]

- 9. cellbiopharm.com [cellbiopharm.com]

- 10. A Simplified Liquid Chromatography-Mass Spectrometry Assay for Artesunate and Dihydroartemisinin, Its Metabolite, in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Estimation of dihydroartemisinin in human plasma using a highly sensitive LTQ Orbitrap mass spectrometer with Xcalibur software [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Dihydroartemisinin Attenuates Radiation‐Induced Lung Injury by Inhibiting the cGAS/STING/NF‐κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Dihydroartemisinin Inhibits mTORC1 Signaling by Activating the AMPK Pathway in Rhabdomyosarcoma Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

Dihydroartemisinin-d5: A Technical Guide to its Chemical Properties and Analysis

For Researchers, Scientists, and Drug Development Professionals

Dihydroartemisinin-d5 (DHA-d5) is the deuterated form of Dihydroartemisinin (DHA), a potent antimalarial agent and the active metabolite of all artemisinin compounds.[1][2] Its structural similarity to DHA, with the key difference being the substitution of five hydrogen atoms with deuterium, makes it an invaluable tool in pharmacokinetic and metabolic studies, primarily as an internal standard for mass spectrometry-based quantification of DHA.[3] This technical guide provides an in-depth overview of the core chemical properties, analytical methodologies, and mechanistic insights of this compound.

Core Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are crucial for its application in research and drug development. While some properties are specific to the deuterated form, many are comparable to its non-deuterated counterpart, Dihydroartemisinin.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₉D₅O₅ | [3] |

| Molecular Weight | 289.38 g/mol | [3] |

| IUPAC Name | (1R,5R,9R,10R,12R,13R)-9,10-dideuterio-1,5-dimethyl-9-(trideuteriomethyl)-11,14,15,16-tetraoxatetracyclo[10.3.1.0⁴,¹³.0⁸,¹³]hexadecan-10-ol | [3] |

| CAS Number | Not explicitly found for d5, 71939-50-9 for DHA | [1][4] |

| Melting Point | 140-150 °C (for DHA) | [5][6] |

| Solubility | Insoluble in water; Soluble in DMSO, ethanol, acetone, chloroform, and ethyl acetate.[1][4][6] Dihydroartemisinin is a poorly water-soluble drug.[7] | [1][4][6][7] |

| Appearance | White crystalline powder | [6] |

| Stability | Dihydroartemisinin is chemically unstable, especially in the presence of ferrous iron or at a neutral pH.[8][9] It is considered the least stable among the major artemisinin derivatives (artemether, artesunate, and dihydroartemisinin).[10] However, studies on Dihydroartemisinin–piperaquine tablets showed that the active ingredients remained at ≥ 95% over 3 months under tropical conditions (30°C and 70% humidity).[11] Complexation with hydroxypropyl-β-cyclodextrin has been shown to increase the solubility and stability of DHA.[12] | [8][9][10][11][12] |

Experimental Protocols

Accurate and precise quantification of Dihydroartemisinin in biological matrices is critical for pharmacokinetic and drug metabolism studies. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for such analyses.[3]

Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the quantification of artemisinin derivatives due to its high sensitivity and selectivity.[3]

a. Sample Preparation (Plasma)

-

To 50 µL of plasma, add 50 µL of an internal standard solution (e.g., 5 ng/mL Dihydroartemisinin-d3 in 5% acetonitrile with 1% formic acid and 1% H₂O₂).[13]

-

Perform solid-phase extraction (SPE) using an Oasis HLB µElution plate.[13]

-

Wash the wells with water and then 5% acetonitrile.[13]

-

Elute the analytes with an acetonitrile-methyl acetate mixture (9:1, v/v).[13]

-

Inject the eluent into the LC-MS/MS system.[13]

Alternative Method: Protein Precipitation

-

Precipitate plasma proteins using acetonitrile.[14] This method has been shown to yield over 97% recovery of the analytes.[14]

b. Chromatographic Conditions

-

Column: Waters Acquity UPLC™ BEH C18 (50 x 2.1 mm, 1.7 µm)[15] or Acquity HSS C₁₈ (100 × 2.1 mm, 1.8 µm).[13]

-

Mobile Phase: A gradient of 10 mM ammonium formate (pH 4.0) and acetonitrile (with 0.1% formic acid).[13] An isocratic mobile phase of acetonitrile and 10 mM ammonium acetate pH 3.5 (50:50, v/v) has also been used.[15]

-

Column Temperature: Not specified in the provided results.

c. Mass Spectrometry Conditions

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[13][14]

-

Monitored Transitions (SRM):

-

Collision Energy: Optimized for each analyte, for example, 20 V for DHA and 12 V for SIL-DHA.[15]

-

Cone Voltage: Optimized for each analyte, for example, 12 V for DHA and 14 V for SIL-DHA.[15]

Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure and isotopic labeling of this compound.[3]

-

¹H NMR: In the proton NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity.[3]

-

²H NMR: A deuterium NMR experiment will show signals at the chemical shifts corresponding to the positions of the deuterium labels.[3]

-

¹³C NMR: Carbon atoms directly bonded to deuterium will show characteristic splitting patterns due to one-bond carbon-deuterium coupling.[3] Isotope shifts (slight upfield shifts) may also be observed for these carbons and adjacent ones.[3]

Mechanism of Action and Signaling Pathways

The antimalarial activity of artemisinin and its derivatives, including Dihydroartemisinin, is attributed to the cleavage of the endoperoxide bridge within the 1,2,4-trioxane ring system.[8] This process is thought to be initiated by iron, which is abundant in the malaria parasite.[1]

Caption: Proposed mechanism of action for Dihydroartemisinin.

Beyond its antimalarial effects, Dihydroartemisinin has been investigated for its anticancer properties.[1] It has been shown to induce apoptosis and autophagy in cancer cells, partly by suppressing the activation of NF-κB.[2][4]

Caption: A typical experimental workflow for the quantification of Dihydroartemisinin.

Synthesis

Dihydroartemisinin is a semi-synthetic derivative of artemisinin.[1] The synthesis involves the reduction of the lactone group of artemisinin to a lactol (a hemiacetal).[3] This is typically achieved using a mild reducing agent like sodium borohydride in methanol at low temperatures (0-5 °C).[1][16] More recently, hydrogenation using a Ni/TiO₂ catalyst has also been explored for this conversion.[17] The synthesis of this compound would involve using a deuterated precursor or specific deuteration steps during the synthesis of artemisinin or its precursors.[18]

References

- 1. Dihydroartemisinin - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Benchchem [benchchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Dihydroartemisinin | 81496-82-4 [chemicalbook.com]

- 6. Dihydroartemisinin - LKT Labs [lktlabs.com]

- 7. Improving the solubility and bioavailability of dihydroartemisinin by solid dispersions and inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stability of the Antimalarial Drug Dihydroartemisinin under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Chemical stability of artemisinin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stability of Dihydroartemisinin–Piperaquine Tablet Halves During Prolonged Storage Under Tropical Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dihydroartemisinin-cyclodextrin complexation: solubility and stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Determination of artemether and dihydroartemisinin in human plasma with a new hydrogen peroxide stabilization method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Simplified Liquid Chromatography-Mass Spectrometry Assay for Artesunate and Dihydroartemisinin, Its Metabolite, in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cellbiopharm.com [cellbiopharm.com]

- 16. Synthesis and Antimalarial Activity of Novel Dihydro-Artemisinin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. japsonline.com [japsonline.com]

- 18. Syntheses of deuterium-labeled dihydroartemisinic acid (DHAA) isotopologues and mechanistic studies focused on elucidating the conversion of DHAA to artemisinin - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of Action of Dihydroartemisinin-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction: Dihydroartemisinin and the Role of Deuteration

Dihydroartemisinin (DHA) is the primary active metabolite of the artemisinin class of compounds, which are globally recognized as a first-line treatment for malaria.[1][2] Beyond its potent antimalarial activity, DHA has garnered significant attention for its broad anticancer properties, including the inhibition of tumor growth, proliferation, and metastasis.[3][4] The core mechanism of DHA is intrinsically linked to its unique 1,2,4-trioxane endoperoxide bridge, which undergoes an iron-mediated cleavage to generate cytotoxic reactive oxygen species (ROS).[1]

Dihydroartemisinin-d5 (DHA-d5) is a deuterated isotopologue of DHA, where five hydrogen atoms have been replaced by deuterium.[5][6] In pharmaceutical development, selective deuteration is a common strategy employed to modify a drug's metabolic profile. The substitution of hydrogen with the heavier deuterium isotope can strengthen C-D bonds relative to C-H bonds, potentially slowing down metabolic processes mediated by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile, such as a longer half-life and increased systemic exposure, without altering the fundamental mechanism of action.[5]

This guide details the core mechanisms of action of DHA, which are directly applicable to DHA-d5. The focus is on the molecular pathways, key experimental findings, and methodologies relevant to understanding its cytotoxic effects, particularly in the context of oncology research.

Core Bioactivation: Iron-Mediated ROS Generation

The foundational mechanism of DHA's activity is its reaction with intracellular iron. Cancer cells often have higher iron requirements and express elevated levels of transferrin receptors to support rapid proliferation, making them selectively vulnerable to DHA.[7][8] The bioactivation process proceeds as follows:

-

Iron-Mediated Cleavage: Intracellular ferrous iron (Fe²⁺), often from the labile iron pool or heme, catalyzes the cleavage of the endoperoxide bridge within the DHA molecule.[1]

-

Radical Formation: This cleavage generates highly reactive and unstable carbon-centered radicals.

-

ROS Production: These radicals subsequently rearrange and react with cellular components, leading to a surge in reactive oxygen species (ROS), including superoxide and hydroxyl radicals.[9][10]

-

Oxidative Stress: The massive increase in ROS overwhelms the cell's antioxidant capacity, inducing a state of severe oxidative stress that damages critical biomolecules such as lipids, proteins, and DNA, ultimately leading to cell death.[1]

Caption: Core bioactivation mechanism of Dihydroartemisinin (DHA).

Primary Mechanism of Action: Induction of Ferroptosis

A primary mechanism through which DHA exerts its anticancer effect is the induction of ferroptosis, a regulated form of cell death characterized by iron-dependent accumulation of lipid peroxides.[7][11] DHA orchestrates ferroptosis through a multi-pronged attack on the cell's antioxidant systems.

-

Inhibition of GPX4: DHA significantly downregulates the expression and activity of Glutathione Peroxidase 4 (GPX4).[7][11] GPX4 is the central enzyme responsible for neutralizing lipid peroxides, and its inhibition is a hallmark of ferroptosis.[10][12]

-

Disruption of Glutathione (GSH) Synthesis: The function of GPX4 is dependent on its cofactor, glutathione (GSH). DHA has been shown to downregulate SLC7A11 (also known as xCT), a critical component of the system Xc⁻ cystine/glutamate antiporter.[10][13] This action reduces the intracellular uptake of cystine, a rate-limiting precursor for GSH synthesis, thereby crippling the cell's ability to manage lipid peroxidation.

-

Modulation of Iron Homeostasis: DHA increases the bioavailability of intracellular iron required for the Fenton reaction, which generates lipid peroxides. It achieves this by promoting the lysosomal degradation of ferritin (the primary iron-storage protein) and increasing the expression of transferrin receptors, which enhances iron uptake.[7][11]

Caption: Signaling pathway of DHA-induced ferroptosis.

Secondary Mechanism of Action: Induction of Apoptosis

In addition to ferroptosis, DHA is a potent inducer of apoptosis, a distinct form of programmed cell death, through the modulation of multiple key signaling pathways.[4][14]

-

Intrinsic (Mitochondrial) Pathway: DHA disrupts the mitochondrial membrane potential by altering the balance of pro- and anti-apoptotic proteins. It upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2, leading to an increased Bax/Bcl-2 ratio.[3] This triggers the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and the executioner caspase-3, culminating in apoptosis.[15][16]

-

Extrinsic (Death Receptor) Pathway: Evidence suggests DHA can also activate the extrinsic pathway, involving the activation of caspase-8.[3][17]

-

Modulation of Key Signaling Cascades:

-

JAK/STAT Pathway: DHA has been shown to suppress the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway, which is often constitutively active in cancer cells and promotes survival and proliferation.[15]

-

MAPK Pathway: DHA differentially modulates the mitogen-activated protein kinase (MAPK) pathway. It promotes apoptosis by activating the JNK and p38 MAPK pathways while inhibiting the pro-survival ERK1/2 pathway.[15]

-

Hedgehog (Hh) Pathway: In certain cancers, such as epithelial ovarian cancer, DHA inhibits the Hedgehog signaling pathway, which is aberrantly activated and crucial for tumorigenesis.[18][19]

-

References

- 1. Dihydroartemisinin - Wikipedia [en.wikipedia.org]

- 2. Piperaquine/dihydroartemisinin - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Dihydroartemisinin: A Potential Drug for the Treatment of Malignancies and Inflammatory Diseases [frontiersin.org]

- 4. Dihydroartemisinin: A Potential Natural Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | Benchchem [benchchem.com]

- 7. portlandpress.com [portlandpress.com]

- 8. The Molecular Mechanism of Action of Artemisinin—The Debate Continues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdn.amegroups.cn [cdn.amegroups.cn]

- 10. The Potential Mechanisms by which Artemisinin and Its Derivatives Induce Ferroptosis in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ovid.com [ovid.com]

- 13. Dihydroartemisinin induces ferroptosis in T cell acute lymphoblastic leukemia cells by downregulating SLC7A11 and activating the ATF4‑CHOP signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

- 15. Dihydroartemisinin increases apoptosis of colon cancer cells through targeting Janus kinase 2/signal transducer and activator of transcription 3 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 17. Dihydroartemisinin Modulates Apoptosis and Autophagy in Multiple Myeloma through the P38/MAPK and Wnt/β-Catenin Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Dihydroartemisinin induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Dihydroartemisinin induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Availability and Technical Guide for Dihydroartemisinin-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, synthesis, and analytical applications of Dihydroartemisinin-d5 (DHA-d5). This deuterated analog of Dihydroartemisinin (DHA) serves as an essential internal standard for the quantitative analysis of DHA and its parent compounds (artemisinin, artesunate, artemether) in various biological matrices. Its use is critical for accurate pharmacokinetic and metabolic studies in drug development.

Commercial Availability

This compound is available from several specialized chemical suppliers that provide stable isotope-labeled compounds for research purposes. While a specific Certificate of Analysis for this compound detailing isotopic purity can be obtained upon request from suppliers, the non-deuterated form is typically available with a purity of >99% as determined by HPLC.

Table 1: Prominent Commercial Suppliers of this compound

| Supplier | Product Name | Catalog Number (Example) | Notes |

| MedChemExpress | This compound | HY-N0176S3 | Available for research use only. |

| Adva Tech Group Inc. | Dihydro Artemisinin-13C,d5 | - | Inquire for availability and specifications. |

| TLC Pharmaceutical Standards | Dihydroartemisinin-d3, -d4 | A-302, A-303 | While d5 is not explicitly listed, d3 and d4 are available, suggesting the potential for custom synthesis of d5. |

| Benchchem | This compound | B1670584 | Provides contextual information on synthesis and analytical validation. |

Physicochemical Properties and Specifications

Deuterated standards like this compound are synthesized to have identical chemical properties to their non-deuterated counterparts but with a higher mass due to the incorporation of deuterium atoms. This mass difference allows for their differentiation in mass spectrometry-based assays.

Table 2: General Physicochemical Properties and Expected Specifications for this compound

| Property | Specification |

| Chemical Formula | C₁₅H₁₉D₅O₅ |

| Molecular Weight | ~289.38 g/mol |

| Appearance | White to off-white solid |

| Chemical Purity (HPLC) | ≥98% |

| Isotopic Purity (Mass Spec) | ≥98% (typically reported as %D₅) |

| Solubility | Soluble in DMSO, Methanol, Ethanol, and Acetonitrile |

| Storage | Store at -20°C for long-term stability |

Synthesis of this compound

The synthesis of this compound is not extensively detailed in publicly available literature from commercial suppliers. However, it is achieved through the reduction of artemisinin. The deuterium atoms are incorporated either by using a deuterated reducing agent or by performing the reduction in a deuterated solvent. A general synthetic approach is outlined below.

General Synthesis Workflow

The synthesis of this compound typically follows the reduction of the lactone group of artemisinin to a lactol.

Caption: General synthesis workflow for this compound from Artemisinin.

Experimental Protocol: Synthesis of Dihydroartemisinin (Non-deuterated)

While a specific protocol for the d5 analog is proprietary, the following is a well-established method for the synthesis of the non-deuterated Dihydroartemisinin, which can be adapted for the synthesis of the deuterated standard.[1][2]

Materials:

-

Artemisinin

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Glacial acetic acid

-

Ethyl acetate

-

Water (deionized)

Procedure:

-

Suspend Artemisinin in methanol in a round-bottom flask.

-

Cool the suspension to 0-5°C in an ice bath.

-

Slowly add sodium borohydride to the cooled suspension over 30 minutes with continuous stirring.

-

Continue stirring the reaction mixture at 0-5°C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, neutralize the mixture by adding a solution of 30% acetic acid in methanol until the pH is between 5 and 6.

-

Evaporate the solvent under reduced pressure.

-

Extract the resulting residue with ethyl acetate.

-

Wash the combined organic extracts with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude Dihydroartemisinin.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

To synthesize this compound, this procedure would be modified by replacing sodium borohydride with a deuterated reducing agent like sodium borodeuteride (NaBD₄) and/or using deuterated methanol (MeOD) as the solvent.

Analytical Applications and Experimental Protocols

This compound is primarily used as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the quantification of Dihydroartemisinin in biological samples.

Experimental Protocol: Quantification of Dihydroartemisinin in Human Plasma by LC-MS/MS

This protocol provides a general methodology for the analysis of Dihydroartemisinin in plasma, a common application for this compound.

Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard solution (in acetonitrile).

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

Table 3: Example LC-MS/MS Parameters for Dihydroartemisinin Analysis

| Parameter | Condition |

| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with 20% B, increase to 80% B over 5 minutes, hold for 2 minutes, then return to initial conditions. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Dihydroartemisinin: m/z 285.2 → 163.1this compound: m/z 290.2 → 163.1 |

Note: The specific MRM transitions may vary slightly depending on the instrument and adduct formation.

Role in Signaling Pathways

Dihydroartemisinin has been shown to exert its biological effects through various mechanisms, including the modulation of intracellular signaling pathways. One of the key pathways affected is the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is involved in inflammation and cell survival.[3][4][5] Dihydroartemisinin can suppress the activation of NF-κB, leading to its anti-inflammatory and pro-apoptotic effects.

Caption: Dihydroartemisinin's inhibition of the NF-κB signaling pathway.

This technical guide provides a comprehensive overview for researchers and professionals in drug development on the commercial availability and technical aspects of this compound. Its role as an internal standard is crucial for the accurate quantification of artemisinin-based drugs, contributing to the advancement of malaria treatment and other therapeutic areas.

References

- 1. Synthesis and Antimalarial Activity of Novel Dihydro-Artemisinin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dihydroartemisinin induces autophagy by suppressing NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dihydroartemisinin Attenuated Intervertebral Disc Degeneration via Inhibiting PI3K/AKT and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medsci.org [medsci.org]

Navigating the Isotopic Landscape of Dihydroartemisinin-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic purity of Dihydroartemisinin-d5 (DHA-d5), a deuterated analog of the potent antimalarial drug, Dihydroartemisinin. The incorporation of deuterium isotopes into drug molecules is a critical strategy in drug discovery and development, primarily for its utility in pharmacokinetic studies and as an internal standard in bioanalytical assays. Ensuring the isotopic purity of these labeled compounds is paramount for data accuracy and reliability. This guide details the synthetic methodology, experimental protocols for determining isotopic purity, and presents quantitative data in a clear, structured format.

Synthesis of this compound

The synthesis of this compound is adapted from the established method for its non-deuterated counterpart, which involves the reduction of artemisinin. The key modification is the use of a deuterated reducing agent, sodium borodeuteride (NaBD₄), to introduce the deuterium atoms.

Reaction Scheme:

Artemisinin is reduced at the lactone carbonyl group to form the lactol, dihydroartemisinin. By using sodium borodeuteride, deuterium is incorporated at specific positions.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline adapted from established procedures for the synthesis of dihydroartemisinin.

Materials:

-

Artemisinin

-

Sodium borodeuteride (NaBD₄, 99% isotopic purity)

-

Methanol (anhydrous)

-

Ethyl acetate

-

Hexane

-

Deionized water

-

Glacial acetic acid (optional, for neutralization)

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Column chromatography apparatus with silica gel

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve Artemisinin in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0-5 °C using an ice bath.

-

Reduction: Slowly add sodium borodeuteride (NaBD₄) to the stirred solution. The amount of NaBD₄ should be in molar excess (typically 1.5 to 2 equivalents) relative to Artemisinin.

-

Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable mobile phase is a mixture of ethyl acetate and hexane. The reaction is typically complete within 1-2 hours.

-

Quenching and Neutralization: Once the reaction is complete, cautiously add deionized water to quench the excess NaBD₄. If necessary, neutralize the reaction mixture with a few drops of glacial acetic acid.

-

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate multiple times.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

Characterization: Confirm the structure and isotopic incorporation of the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Determination of Isotopic Purity

The isotopic purity of this compound is a critical parameter and is typically determined using mass spectrometry. High-resolution mass spectrometry (HRMS) is particularly well-suited for this purpose as it can resolve the different isotopologues.

Experimental Protocol: Isotopic Purity Determination by LC-HRMS

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF) equipped with an electrospray ionization (ESI) source.

Materials:

-

This compound sample

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

Procedure:

-

Sample Preparation: Prepare a stock solution of the this compound sample in acetonitrile at a concentration of approximately 1 mg/mL. Further dilute this stock solution with the mobile phase to a final concentration suitable for LC-MS analysis (e.g., 1 µg/mL).

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to ensure good separation and peak shape. For example, start with a low percentage of B, ramp up to a high percentage of B, and then re-equilibrate.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Full scan mode over a mass range that includes the expected molecular ions of Dihydroartemisinin and its isotopologues (e.g., m/z 250-350).

-

Resolution: Set the mass spectrometer to a high resolution (e.g., > 60,000).

-

Data Acquisition: Acquire the full scan mass spectra across the chromatographic peak corresponding to this compound.

-

-

Data Analysis:

-

Identify the molecular ion of Dihydroartemisinin. In positive ESI mode, this is often observed as the ammonium adduct [M+NH₄]⁺ or the protonated molecule [M+H]⁺.

-

Extract the ion chromatograms for the expected m/z values of the d0 to d5 isotopologues.

-

Integrate the peak areas for each isotopologue from the mass spectrum.

-

Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.

-

The isotopic purity is typically reported as the percentage of the desired d5 isotopologue.

-

Quantitative Data Summary

The following table summarizes representative data on the isotopic distribution of a this compound sample as determined by high-resolution mass spectrometry.

| Isotopologue | Notation | Theoretical Mass (Da) | Observed Abundance (%) |

| Non-deuterated | d0 | 284.1624 | < 0.1 |

| Mono-deuterated | d1 | 285.1687 | 0.2 |

| Di-deuterated | d2 | 286.1750 | 0.5 |

| Tri-deuterated | d3 | 287.1812 | 1.3 |

| Tetra-deuterated | d4 | 288.1875 | 5.0 |

| Penta-deuterated | d5 | 289.1938 | 93.0 |

Isotopic Enrichment: 93.0%

Visualizations

Synthesis of this compound

Caption: Synthetic pathway for this compound.

Workflow for Isotopic Purity Determination

Caption: Workflow for determining the isotopic purity of DHA-d5.

Logical Relationship of Key Analytical Steps

Caption: Logical flow of the analytical method.

Navigating the Intricacies of Dihydroartemisinin-d5: A Technical Guide to Storage and Handling

For researchers, scientists, and drug development professionals, the stability and proper handling of investigational compounds are paramount to ensuring the integrity and reproducibility of experimental results. This in-depth technical guide provides a comprehensive overview of the core principles for the storage and handling of Dihydroartemisinin-d5, a deuterated analog of the potent antimalarial agent, Dihydroartemisinin.

This compound, as a deuterated stable isotope-labeled compound, is primarily utilized as an internal standard in pharmacokinetic and metabolic studies. Its structural similarity to Dihydroartemisinin dictates that its chemical and physical properties, and therefore its storage and handling requirements, are nearly identical. This guide synthesizes available data to provide best-practice recommendations for maintaining the quality and safety of this critical research tool.

Recommended Storage and Stability

The stability of Dihydroartemisinin and its analogs is a critical factor that can be influenced by temperature, humidity, and light.[1][2] Based on available safety data sheets and stability studies for the parent compound, the following storage conditions are recommended for this compound.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2°C to 8°C (Refrigerated) | Dihydroartemisinin is classified as an organic peroxide (Type C) and can be sensitive to heat. Refrigeration minimizes the risk of thermal degradation. For long-term storage, some suppliers recommend -20°C.[3] |

| Humidity | Store in a dry place.[3] | Dihydroartemisinin, particularly in combination with other substances, can be sensitive to humidity, which may accelerate degradation.[1] |

| Light | Protect from sunlight.[4] | Exposure to light can potentially lead to photodegradation. Storage in light-resistant containers is advised. |

| Container | Tightly closed original container.[3] | Prevents exposure to moisture and atmospheric contaminants. |

| Atmosphere | Store in a well-ventilated place.[4] | General good laboratory practice for chemical storage. |

Stability Insights: Studies on Dihydroartemisinin reveal its inherent chemical instability, particularly in solution. It degrades in the presence of ferrous iron, Fe(II)-heme, or biological reductants.[5][6] Its stability is also pH-dependent, with an increased rate of decomposition from pH 7 upwards.[5] In plasma, the half-life of Dihydroartemisinin can be as short as 2.3 hours, highlighting the importance of proper handling during in vitro and in vivo experiments.[5] While specific stability data for this compound is not extensively published, it is reasonable to extrapolate that it will exhibit similar instability profiles.

Safe Handling and Personal Protective Equipment (PPE)

As with any chemical, safe handling practices are essential to protect researchers and maintain a safe laboratory environment. Dihydroartemisinin is classified as an organic peroxide (Type C), which means it may cause a fire upon heating.[4]

| Precaution Category | Specific Recommendation | Source |

| Personal Protective Equipment (PPE) | Impervious gloves, protective clothing, and tightly fitting safety goggles with side-shields.[4][7][8][9] | To prevent skin and eye contact. |

| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a full-face respirator may be necessary.[4][7] | To avoid inhalation of dust particles. |

| Hygiene Measures | Wash hands thoroughly after handling. Change contaminated clothing.[3] | Standard laboratory hygiene practice. |

| Fire and Explosion Prevention | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Store away from combustible materials.[4] | Due to its classification as an organic peroxide. |

| Spill Management | Collect, bind, and pump off spills. Take up dry and avoid generating dust. Dispose of properly. | To prevent environmental contamination and exposure. |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solutions

Objective: To prepare a concentrated stock solution of this compound for use in experimental assays.

Materials:

-

This compound solid

-

Anhydrous Dimethyl Sulfoxide (DMSO) or other appropriate solvent

-

Calibrated analytical balance

-

Volumetric flask

-

Pipettes

-

Vortex mixer

Methodology:

-

Equilibrate the this compound container to room temperature before opening to prevent condensation.

-

In a chemical fume hood, weigh the desired amount of this compound using a calibrated analytical balance.

-

Transfer the weighed solid to a volumetric flask.

-

Add a small amount of the chosen solvent (e.g., DMSO) to dissolve the solid.

-

Gently vortex the flask until the solid is completely dissolved.

-

Add solvent to the final volume mark on the volumetric flask.

-

Mix the solution thoroughly by inverting the flask several times.

-

Store the stock solution in small aliquots at -20°C or below in tightly sealed, light-resistant containers to minimize freeze-thaw cycles and degradation.

Protocol 2: Handling and Disposal of this compound

Objective: To outline the safe handling and disposal procedures for this compound and its waste.

Methodology:

-

Handling:

-

Disposal:

-

Dispose of waste material in accordance with national and local regulations.

-

Do not mix with other waste. Leave chemicals in their original containers for disposal.

-

Contaminated containers should be handled as the product itself.

-

For larger quantities, consider dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber, as per licensed professional waste disposal services.[3][7]

-

Visualizing Key Processes

To further clarify the handling and logical relationships involved with this compound, the following diagrams have been generated using Graphviz.

Caption: A workflow diagram illustrating the key stages of storage, handling, and disposal for this compound.

Caption: A logical relationship diagram outlining the essential personal protective equipment and safe handling practices for this compound.

References

- 1. Chemical stability of artemisinin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Degradation of Artemisinin-Based Combination Therapies under Tropical Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 4. echemi.com [echemi.com]

- 5. Stability of the Antimalarial Drug Dihydroartemisinin under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cleanchemlab.com [cleanchemlab.com]

- 8. extrasynthese.com [extrasynthese.com]

- 9. fishersci.com [fishersci.com]

Dihydroartemisinin-d5: A Comprehensive Safety and Handling Guide

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

Dihydroartemisinin-d5 is a deuterated form of Dihydroartemisinin, a semi-synthetic derivative of artemisinin.[1] It is the active metabolite of several artemisinin-based antimalarial drugs.[1] While specific data for the d5 variant is limited, the physical and chemical properties are expected to be nearly identical to the parent compound.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₉D₅O₅ | - |

| Molecular Weight | 289.4 g/mol | [2] |

| Appearance | White needle crystal | [3] |

| Odor | Odorless | [3] |

| Taste | Bitter | [3] |

| Melting Point | 145-150 °C | [3] |

| Solubility | Soluble in chloroform and acetone. Slightly soluble in methanol or ethanol. Almost insoluble in water (<0.1 g/L). | [1][3] |

Hazard Identification and Classification

Dihydroartemisinin is classified as an organic peroxide and is considered hazardous. The GHS classification highlights its potential for combustion and aquatic toxicity.

| Hazard Class | GHS Classification | Hazard Statement |

| Organic Peroxides | Type D | H242: Heating may cause a fire.[4] |

| Aquatic Hazard | Chronic Category 2 | H411: Toxic to aquatic life with long lasting effects.[4] |

Signal Word: Danger[4]

Pictograms:

-

Flame

-

Environment

Toxicological Data

Toxicological information for Dihydroartemisinin is primarily derived from animal studies. The chemical, physical, and toxicological properties have not been thoroughly investigated.

| Test | Route of Administration | Species | Value | Source |

| LD50 | Intraperitoneal | Mouse | 328.78 mg/kg | [5] |

| LD50 | Oral | Mouse | >5000 mg/kg | [5] |

Experimental Protocol: Acute Toxicity Study (LD50 Determination)

A study to determine the LD50 of Dihydroartemisinin in mice provides the following methodology[5]:

-

Animal Model: Albino mice.

-

Preparation of Test Substance: Dihydroartemisinin was suspended in saline with 1% Tween.

-

Experimental Groups: Animals were fasted for approximately 20 hours before the study and randomized into five dose groups (10 animals per group) and one control group. Doses were set according to a geometric progression.

-

Administration: The substance was administered via intragastric and intraperitoneal routes.

-

Observation: Animals were observed for toxic reactions and mortality 30 minutes after dosing and for a period of one week.

-

Data Analysis: The LD50 was calculated using Karber's method.

Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and to maintain the integrity of the compound.

-

Handling:

-

Storage:

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4][6][7]

-

Skin Protection: Wear fire/flame resistant and impervious clothing. Handle with impervious gloves that have been inspected prior to use.[4][7]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[4]

First Aid Measures

In case of exposure, follow these first aid procedures and seek medical attention.[7]

| Exposure Route | First Aid Measures |

| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration.[8] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water.[6][7] |

| Eye Contact | Rinse with pure water for at least 15 minutes.[6][7] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[6][7] |

Fire-Fighting Measures

Dihydroartemisinin is an organic peroxide and may ignite upon heating.

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6][7]

-

Specific Hazards: Emits toxic fumes under fire conditions, including carbon oxides.[7][8]

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[7]

Visualized Workflows and Relationships

The following diagrams illustrate key safety and logical workflows for handling this compound.

Caption: Required Personal Protective Equipment workflow for handling this compound.

Caption: First aid response procedures for different routes of exposure to this compound.

Caption: Protocol for responding to a fire involving this compound.

References

- 1. Dihydroartemisinin - Wikipedia [en.wikipedia.org]

- 2. alpha-Dihydroartemisinin | C15H24O5 | CID 11358077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dihydroartemisinin | 81496-82-4 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. researchgate.net [researchgate.net]

- 6. chemicalbook.com [chemicalbook.com]

- 7. cleanchemlab.com [cleanchemlab.com]

- 8. extrasynthese.com [extrasynthese.com]

Navigating the Metabolic Maze: An In-depth Technical Guide to the In Vivo Fate of Dihydroartemisinin

A comprehensive whitepaper for researchers, scientists, and drug development professionals on the metabolic journey of Dihydroartemisinin (DHA), a cornerstone of modern antimalarial therapy. This guide synthesizes current knowledge on the pharmacokinetics, metabolic transformations, and excretion of DHA, while also addressing the theoretical metabolic implications for its deuterated analog, Dihydroartemisinin-d5 (DHA-d5).

Disclaimer: Direct in vivo metabolic studies on this compound (DHA-d5) are not publicly available. This document provides a detailed overview of the metabolic fate of the non-deuterated parent compound, Dihydroartemisinin (DHA), as a scientifically established proxy. A discussion on the potential impact of deuterium substitution on metabolism is included.

Introduction

Dihydroartemisinin (DHA) is the active metabolite of several artemisinin-based compounds and a potent antimalarial drug in its own right.[1] Understanding its in vivo metabolic fate is crucial for optimizing therapeutic regimens, predicting drug-drug interactions, and developing next-generation antimalarials. This technical guide provides a detailed examination of the absorption, distribution, metabolism, and excretion (ADME) of DHA, supported by quantitative data, experimental methodologies, and visual representations of key pathways.

The potential use of deuterated drugs, such as this compound, is an emerging strategy in drug development to favorably alter metabolic pathways. Deuterium substitution can lead to the "kinetic isotope effect," where the heavier isotope slows down metabolic reactions at the site of substitution. This can potentially lead to a longer half-life, increased exposure, and an improved pharmacokinetic profile. While specific data for DHA-d5 is lacking, the principles of its potential metabolic alterations will be discussed in the context of the known metabolism of DHA.

Quantitative Pharmacokinetic Data of Dihydroartemisinin

The pharmacokinetic profile of DHA has been characterized in various preclinical and clinical settings. The following tables summarize key quantitative parameters from studies in mice, rats, and humans. It is important to note that significant inter-species and inter-individual variability exists.

Table 1: Pharmacokinetic Parameters of Dihydroartemisinin in Mice

| Parameter | Value | Conditions | Reference |

| Half-life (t½) | 25 min | Malaria-infected mice, 100 mg/kg intraperitoneal | [2] |

| Half-life (t½) | 19 min | Control mice, 100 mg/kg intraperitoneal | [2] |

| Clearance (CL/F) | 61.3 L/hr/kg | Malaria-infected mice, 100 mg/kg intraperitoneal | [2] |

| Clearance (CL/F) | 50.9 L/hr/kg | Control mice, 100 mg/kg intraperitoneal | [2] |

| Volume of Distribution (V/F) | 36.3 L/kg | Malaria-infected mice, 100 mg/kg intraperitoneal | [2] |

| Volume of Distribution (V/F) | 23.0 L/kg | Control mice, 100 mg/kg intraperitoneal | [2] |

Table 2: Pharmacokinetic Parameters of Dihydroartemisinin in Rats

| Parameter | Value | Conditions | Reference |

| Half-life (t½) | 0.95 h | Intravenous, 10 mg/kg | [3] |

| Half-life of total radioactivity | 75.57–122.13 h | Intravenous [14C] DHA | [4] |

| Clearance | 55-64 mL/min/kg | Intravenous, 10 mg/kg | [3] |

| Volume of Distribution (Vd) | 0.50 L | Intravenous, 10 mg/kg | [3] |

| Bioavailability (Oral) | 19-35% | Intragastric, 10 mg/kg | [3] |

Table 3: Pharmacokinetic Parameters of Dihydroartemisinin in Humans

| Parameter | Value | Conditions | Reference |

| Half-life (t½) | ~4–11 hours | Oral administration | [1] |

| Cmax (from Artemether) | 126 ± 46 ng/mL | Healthy volunteers, single oral dose of artemether-lumefantrine | [5] |

| Tmax (from Artemether) | 1.69 ± 0.59 hr | Healthy volunteers, single oral dose of artemether-lumefantrine | [5] |

| Apparent Volume of Distribution (from Artemether) | 702 ± 220 L | Healthy volunteers, single oral dose of artemether-lumefantrine | [5] |

| Apparent Oral Clearance (from Artemether) | 269 ± 57 L/hr | Healthy volunteers, single oral dose of artemether-lumefantrine | [5] |

Metabolic Pathways of Dihydroartemisinin

The metabolism of DHA is a critical determinant of its therapeutic efficacy and duration of action. The primary metabolic pathway for DHA is glucuronidation, with a smaller contribution from oxidation.[6][7][8]

Phase II Metabolism: Glucuronidation

The major metabolic route for DHA is conjugation with glucuronic acid, a process catalyzed by UDP-glucuronosyltransferases (UGTs). This reaction renders the molecule more water-soluble, facilitating its excretion.

-

Key Enzymes: UGT1A9 and UGT2B7 are the primary enzymes responsible for the glucuronidation of DHA.[6][7]

-

Major Metabolite: The principal metabolite found in both rats and humans is dihydroartemisinin-β-glucuronide (DHA-G).[7][9] In human urine, α-DHA-β-glucuronide has been identified as a major product.[7]

Phase I Metabolism: Oxidation

While less prominent than glucuronidation, Phase I oxidative metabolism of DHA does occur. This involves hydroxylation and other modifications catalyzed by cytochrome P450 (CYP) enzymes.

-

Metabolites: A variety of hydroxylated and deoxydihydroartemisinin metabolites have been identified in preclinical studies.[8] In mice, 8-Hydroxy (8-OH) DHA, 4α-OH deoxy ART, and 6β-OH deoxy ART have been identified in vivo for the first time.[8]

Other Metabolic Transformations

In addition to enzymatic metabolism, DHA can undergo non-enzymatic degradation and rearrangement, particularly through the cleavage of its endoperoxide bridge, which is crucial for its antimalarial activity.[9] An iron-mediated isomerization can lead to the formation of a tetrahydrofuran isomer of DHA-G.[7]

Excretion of Dihydroartemisinin and its Metabolites

The elimination of DHA and its metabolites occurs primarily through biliary and urinary excretion.

-

Biliary Excretion: In rats, a significant portion of a radiolabeled dose of DHA is recovered in the bile, mainly as DHA-glucuronide and other metabolites.[9] Within 5 hours of intravenous administration, approximately 48.4% of the radiolabel was recovered in the bile.[9]

-

Urinary Excretion: Urinary excretion is also a notable route of elimination. In a study with [14C] DHA in rats, the majority of the radioactivity was eliminated through urinary excretion (52% of the dose).[4]

-

Enterohepatic Circulation: The presence of multiple concentration peaks of DHA in plasma suggests the possibility of enterohepatic recirculation, where metabolites excreted in the bile are reabsorbed in the intestine.[4]

Experimental Protocols

The following section details common methodologies employed in the in vivo study of DHA metabolism.

Animal Models

-

Mice: Male C57BL/6J mice are commonly used.[8] Both healthy and Plasmodium berghei ANKA strain-infected mice have been utilized to study the impact of malaria infection on DHA metabolism.[8]

-

Rats: Male Wistar or Sprague-Dawley rats are frequently used for pharmacokinetic and metabolism studies.[3][9]

Dosing and Sample Collection

-

Dosing: DHA is often administered as a suspension in a vehicle like 0.5% sodium carboxymethylcellulose.[8] Doses can range from 10 mg/kg to 200 mg/kg depending on the study's objective and the animal model.[3][8]

-

Sample Collection: Blood samples are typically collected at various time points post-administration via methods such as retro-orbital bleeding or tail vein sampling into EDTA-containing tubes.[8] Urine and feces are collected using metabolic cages. For biliary excretion studies, bile duct cannulation is performed.

Analytical Methods

-

Quantification of DHA and Metabolites: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of DHA and its metabolites in biological matrices.[8][10]

-

Sample Preparation: Due to the instability of the endoperoxide bridge, sample preparation requires care. This often involves protein precipitation followed by solid-phase extraction or liquid-liquid extraction.[11][12] The use of stabilizing agents like hydrogen peroxide during sample processing has been reported to prevent the degradation of artemisinin derivatives.[13]

The Potential Metabolic Fate of this compound: A Theoretical Perspective

As previously stated, there is a lack of direct experimental data on the in vivo metabolism of DHA-d5. However, based on the principles of drug metabolism and the kinetic isotope effect, we can hypothesize its potential metabolic fate.

The deuterium kinetic isotope effect (KIE) occurs when a C-H bond that is cleaved in the rate-determining step of a metabolic reaction is replaced with a C-D bond. The C-D bond is stronger than the C-H bond, and thus, its cleavage requires more energy, leading to a slower reaction rate.

If the deuterium atoms in DHA-d5 are placed at positions that are susceptible to enzymatic attack (e.g., sites of hydroxylation by CYPs), it is plausible that the rate of oxidative metabolism would be reduced. This could lead to:

-

Reduced Formation of Oxidative Metabolites: A decrease in the formation of hydroxylated and other Phase I metabolites.

-

Increased Half-Life and Exposure: A slower rate of metabolic clearance could result in a longer plasma half-life (t½) and a greater overall drug exposure (AUC).

-

Shifting Metabolic Pathways: A slowdown in the oxidative pathway might lead to a greater proportion of the drug being cleared through alternative pathways, such as glucuronidation.

The extent of the KIE is difficult to predict without experimental data and depends on the specific site of deuteration and the rate-limiting step of the metabolic reaction.

Conclusion

The in vivo metabolic fate of Dihydroartemisinin is characterized by rapid and extensive metabolism, primarily through glucuronidation, leading to a short half-life. The major metabolites are glucuronide conjugates, which are excreted in both bile and urine. While direct data on this compound is not available, the principles of the kinetic isotope effect suggest that deuteration at metabolically active sites could potentially slow down its metabolism, leading to an improved pharmacokinetic profile. Further in vivo studies on DHA-d5 are warranted to confirm this hypothesis and to explore its potential as a next-generation antimalarial agent. This guide provides a foundational understanding of DHA metabolism that is essential for such future research and development endeavors.

References

- 1. Dihydroartemisinin - Wikipedia [en.wikipedia.org]

- 2. Pharmacokinetics of dihydroartemisinin in a murine malaria model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The pharmacokinetics and bioavailability of dihydroartemisinin, arteether, artemether, artesunic acid and artelinic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics, tissue distribution and mass balance of radiolabeled dihydroartemisinin in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of artemether and dihydroartemisinin in healthy Pakistani male volunteers treated with artemether-lumefantrine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. Glucuronidation of dihydroartemisinin in vivo and by human liver microsomes and expressed UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolite Profiling of Dihydroartemisinin in Blood of Plasmodium-Infected and Healthy Mice Using UPLC-Q-TOF-MSE - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The rat biliary metabolites of dihydroartemisinin, an antimalarial endoperoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Estimation of dihydroartemisinin in human plasma using a highly sensitive LTQ Orbitrap mass spectrometer with Xcalibur software - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cellbiopharm.com [cellbiopharm.com]

- 13. Determination of artemether and dihydroartemisinin in human plasma with a new hydrogen peroxide stabilization method - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Dihydroartemisinin-d5 as an Internal Standard for LC-MS/MS Quantification of Dihydroartemisinin in Human Plasma

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the quantitative analysis of Dihydroartemisinin (DHA) in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol leverages Dihydroartemisinin-d5 (DHA-d5) as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision, a critical requirement for pharmacokinetic and other clinical studies.

Dihydroartemisinin, a potent antimalarial agent and the active metabolite of artesunate and artemether, requires a sensitive and selective bioanalytical method for its quantification due to its lack of a strong chromophore for UV detection.[1] The use of a stable isotope-labeled internal standard like DHA-d5 is crucial for correcting potential variations during sample preparation and analysis, thereby enhancing the reliability of the results.[2][3]

Quantitative Method Parameters

The following tables summarize the key quantitative parameters of a validated LC-MS/MS method for the determination of DHA in human plasma using a deuterated internal standard.

Table 1: Linearity and Sensitivity

| Parameter | Value |

| Linearity Range | 1.0 - 1,000 ng/mL[1][4][5] |

| Correlation Coefficient (r²) | > 0.995[1][4][5] |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[1][4][5] |

Table 2: Accuracy and Precision

| Quality Control Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| LLOQ | 1.0 | < 20%[1][4] | < 20%[1][4] | 80 - 120%[1][4] |

| Low QC | 3.0 | < 15% | < 15% | 85 - 115% |

| Medium QC | 500 | < 15% | < 15% | 85 - 115% |

| High QC | 800 | < 15% | < 15% | 85 - 115% |

Table 3: Recovery and Matrix Effect

| Analyte | Recovery (%) | Matrix Effect (%) |

| Dihydroartemisinin (DHA) | 73 - 99% | < 15%[1][4] |

| This compound (IS) | Consistent with DHA | < 15% |

Experimental Protocols

This section details the step-by-step procedures for sample preparation, LC-MS/MS analysis, and data processing.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol utilizes a micro-elution solid-phase extraction in a 96-well plate format for efficient sample cleanup and concentration.[1][4][5]

Materials:

-

Human plasma samples (K3EDTA)

-

This compound (Internal Standard) working solution

-

Oasis HLB µElution plate (30 µm)

-

5% Acetonitrile with 1% Formic Acid and 1% H₂O₂

-

Water (HPLC Grade)

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Methyl Acetate (HPLC Grade)

Procedure:

-

Thaw plasma samples at room temperature.

-

In a 96-well plate, add 50 µL of plasma sample.

-

Add 50 µL of the this compound internal standard solution (5 ng/mL in 5% acetonitrile with 1% formic acid and 1% H₂O₂).[2]

-

Mix gently by vortexing.

-

Place the 96-well plate on the SPE manifold and apply a gentle vacuum (2–5 inHg) to load the sample onto the sorbent.

-

Wash the wells with 200 µL of water.

-

Wash the wells with 200 µL of 5% acetonitrile.

-

Dry the sorbent by applying a higher vacuum (8–10 inHg) for 5 minutes.

-

Place a clean collection plate in the manifold.

-

Elute the analytes with two aliquots of 25 µL of acetonitrile-methyl acetate (9:1 v/v).

-

The combined eluent is ready for injection into the LC-MS/MS system.

Sample Preparation Workflow

LC-MS/MS Analysis

Instrumentation:

-

Triple quadrupole mass spectrometer (e.g., AB Sciex API 5000 or Waters Xevo TQ-S).[2]

Chromatographic Conditions:

-

Column: Acquity UPLC™ BEH C18, 50 × 2.1 mm, 1.7 µm.[1][4][5]

-

Mobile Phase: 50:50 (v/v) mixture of acetonitrile and 10 mM ammonium acetate (pH 3.5).[1][4][5]

-

Column Temperature: 40 °C.

-

Injection Volume: 10 µL.[2]

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.[1][4][5]

-

Scan Type: Multiple Reaction Monitoring (MRM).[1]

-

MRM Transitions:

-

Cone Voltage: 12 V for DHA, 14 V for DHA-d5.[1]

-

Collision Energy: Optimized for specific instrument.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 500 °C.

LC-MS/MS System Workflow

Data Analysis and Quantification

-

Software: MassLynx™ Mass Spectrometry Software or equivalent.[1]

-

Quantification: The concentration of DHA in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of DHA in the unknown samples is then interpolated from this calibration curve.

Method Validation Considerations

A full validation of this method should be performed according to international guidelines, assessing selectivity, linearity, LLOQ, accuracy, precision, matrix effect, and stability.[1][4][5][6]

-

Selectivity: Assessed by analyzing blank plasma from multiple sources to ensure no endogenous interferences at the retention times of DHA and DHA-d5.

-

Stability: The stability of DHA in plasma should be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C. It has been noted that artemisinin derivatives can be unstable in plasma, particularly from malaria patients, and the use of stabilizing agents like hydrogen peroxide may be necessary.[2]

Conclusion

The described LC-MS/MS method, employing this compound as an internal standard, provides a robust, sensitive, and reliable approach for the quantification of Dihydroartemisinin in human plasma. This methodology is well-suited for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development and clinical research. The use of a stable isotope-labeled internal standard is paramount in minimizing analytical variability and ensuring data of the highest quality.

References

- 1. cellbiopharm.com [cellbiopharm.com]

- 2. Determination of artemether and dihydroartemisinin in human plasma with a new hydrogen peroxide stabilization method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A liquid-liquid LC/MS/MS assay for the determination of artemether and DHA in malaria patient samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Validation of a Liquid Chromatography/Tandem Mass Spectrometry Assay for the Quantification of Plasma Dihydroartemisinin | Arlinda | Molecular and Cellular Biomedical Sciences [cellbiopharm.com]

- 5. researchgate.net [researchgate.net]

- 6. Application of LC-MS/MS method for determination of dihydroartemisin in human plasma in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Bioanalytical Method for Dihydroartemisinin in Human Plasma using LC-MS/MS with Dihydroartemisinin-d5 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive bioanalytical method for the quantification of Dihydroartemisinin (DHA) in human plasma. The method utilizes a simple protein precipitation extraction procedure followed by rapid chromatographic separation using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Dihydroartemisinin-d5 is employed as the internal standard (IS) to ensure high accuracy and precision. The method was validated according to established bioanalytical method validation guidelines and is suitable for pharmacokinetic studies.

Introduction

Dihydroartemisinin (DHA) is the active metabolite of several artemisinin-based antimalarial drugs, such as artesunate and artemether.[1][2][3] Accurate quantification of DHA in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies to optimize dosing regimens and ensure therapeutic efficacy. Due to its rapid in vivo conversion, determining DHA concentrations provides a reliable measure of the active therapeutic agent.[2]

Challenges in the bioanalysis of DHA include its potential for instability in certain matrices and the need for a highly sensitive assay to capture its pharmacokinetic profile accurately.[4][5] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for correcting matrix effects and variability in extraction and ionization, thereby enhancing the method's robustness and reliability.[6] This application note provides a detailed protocol for a validated LC-MS/MS method for the determination of DHA in human plasma.

Experimental

Materials and Reagents

-

Dihydroartemisinin (DHA) reference standard

-

This compound (DHA-d5) internal standard (IS)[6]

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid

-

Ammonium acetate

-

Human plasma (K2EDTA)

Instrumentation

-

Liquid Chromatograph: Waters Acquity UPLC™ H-Class system[7]

-

Mass Spectrometer: AB Sciex API 5000™ or equivalent triple quadrupole mass spectrometer[4]

-

Analytical Column: Waters Acquity UPLC™ BEH C18 (50 x 2.1 mm, 1.7 µm)[7][8]

Standard Solutions

Stock solutions of DHA and DHA-d5 were prepared in methanol at a concentration of 1 mg/mL. Working solutions were prepared by serial dilution in 50% acetonitrile. Calibration standards and quality control (QC) samples were prepared by spiking the appropriate working solutions into blank human plasma.

Experimental Protocols

Sample Preparation: Protein Precipitation

-

To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of ice-cold acetonitrile containing the internal standard (DHA-d5) at a concentration of 50 ng/mL.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge the samples at 10,000 rpm for 5 minutes.

-

Transfer 100 µL of the clear supernatant to a 96-well plate.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Value |

| Column | Waters Acquity UPLC™ BEH C18 (50 x 2.1 mm, 1.7 µm)[7][8] |

| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 3.5[7] |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[4] |

| Flow Rate | 0.3 mL/min[7] |

| Gradient | Isocratic: 50% A, 50% B[7] |

| Run Time | 3 minutes |

| Injection Volume | 5 µL[7] |

| Column Temperature | 40 °C |

| Autosampler Temp | 10 °C[1] |

Mass Spectrometry:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[7] |

| MRM Transitions | DHA: m/z 302.2 -> 163.1DHA-d5: m/z 307.2 -> 166.1 |

| Dwell Time | 150 ms |

| Collision Gas | Nitrogen |

| IonSpray Voltage | 5500 V |

| Temperature | 500 °C |

Method Validation Summary

The bioanalytical method was validated for linearity, sensitivity, accuracy, precision, recovery, and stability as per regulatory guidelines.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL for DHA in human plasma.[7][8] The coefficient of determination (r²) was consistently >0.995. The lower limit of quantification (LLOQ) was established at 1 ng/mL with a signal-to-noise ratio of >10.[7]

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four QC levels: LLOQ, low, medium, and high. The results are summarized in the table below.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1 | < 15 | 85-115 | < 15 | 85-115 |

| Low QC | 3 | < 10 | 90-110 | < 10 | 90-110 |

| Mid QC | 100 | < 8 | 92-108 | < 8 | 92-108 |

| High QC | 800 | < 7 | 93-107 | < 7 | 93-107 |

Recovery and Matrix Effect

The extraction recovery of DHA was determined by comparing the peak areas of extracted samples to those of post-extraction spiked samples. The matrix effect was assessed by comparing the peak areas of post-extraction spiked samples to those of neat solutions.